molecular formula C12H11FN2OS B2972669 2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one CAS No. 866154-15-6

2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B2972669
CAS No.: 866154-15-6
M. Wt: 250.29
InChI Key: ZPBCPQHNKFDJON-JXMROGBWSA-N
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Description

2-(Dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by a dimethylamino substituent at position 2 and a 4-fluorophenylmethylidene group at position 3. Its structure combines electron-donating (dimethylamino) and electron-withdrawing (4-fluorophenyl) groups, which influence its electronic properties and interactions with biological targets. The (E)-configuration of the benzylidene moiety is critical for maintaining planar geometry, facilitating π-π stacking interactions in enzyme binding pockets .

Properties

IUPAC Name

(5E)-2-(dimethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-15(2)12-14-11(16)10(17-12)7-8-3-5-9(13)6-4-8/h3-7H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBCPQHNKFDJON-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)C(=CC2=CC=C(C=C2)F)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=O)/C(=C\C2=CC=C(C=C2)F)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-fluorobenzaldehyde with 2-(dimethylamino)thioacetamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-4(5H)-one derivatives exhibit structural diversity, primarily through substitutions at positions 2 and 4. Below is a comparative analysis of the target compound with its analogues, focusing on structural features, physicochemical properties, and biological activities.

Structural and Substitutional Variations

Compound Name Position 2 Substituent Position 5 Substituent Key Features
2-(Dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one (Target) Dimethylamino 4-Fluorophenylmethylidene Fluorine enhances lipophilicity; dimethylamino improves solubility
(5Z)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one Piperidin-1-yl 4-Methoxybenzylidene Methoxy group increases electron density, potentially reducing reactivity
2-(4-Acetyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one 4-Acetylpiperazinyl 4-Dimethylaminobenzylidene Acetylpiperazinyl enhances hydrogen-bonding capacity; dual dimethylamino groups
(5Z)-5-[(4-Phenoxyphenyl)methylidene]-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one Pyrrolidin-1-yl 4-Phenoxyphenylmethylidene Phenoxy group improves membrane permeability; IC₅₀ = 0.135 µM for Autotaxin
(5E)-5-[(4-Fluorophenyl)methylidene]-3-[(4-iodoanilino)methyl]-1,7,10-thiazolidine-2,4-dione 4-Iodoanilinomethyl 4-Fluorophenylmethylidene Iodo substituent may enhance halogen bonding; dual fluorophenyl motifs

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Predicted pKa LogP (Predicted)
Target Compound 306.34 >260 (decomposes) 3.94 ± 0.24 2.81
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one 369.41 >260 4.12 1.98
2-(4-Chlorophenylamino)-5-(2-fluorobenzylidene)-1,3-thiazol-4(5H)-one 335.78 252–254 4.56 3.45
5-(4-Dimethylaminobenzylidene)rhodanine 296.37 222–224 3.50 2.67

Research Findings and Trends

Electron-Donating vs. Electron-Withdrawing Groups: Fluorine at position 5 improves metabolic stability but may reduce aqueous solubility. Dimethylamino at position 2 balances solubility and target engagement .

Stereoelectronic Effects : The (E)-configuration of the benzylidene group is essential for maintaining planarity, as seen in X-ray crystallography studies .

Halogen Substitutions : 4-Fluorophenyl derivatives outperform chlorophenyl analogues in kinase inhibition, likely due to optimal van der Waals interactions .

Biological Activity

2-(Dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one is a thiazole derivative with significant potential in medicinal chemistry. Its unique structure offers various biological activities, particularly in antifungal and antimicrobial applications. This article explores the biological activity of this compound, summarizing key research findings, presenting data tables, and discussing relevant case studies.

  • Molecular Formula : C12H11FN2OS
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 11535238

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on antifungal and antimicrobial properties.

Antifungal Activity

Research indicates that derivatives of thiazolones, including the compound , display notable antifungal activity against various pathogenic fungi. A study highlighted the synthesis and evaluation of several thiazolones against clinical isolates of Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL for the most active compounds .

Table 1: Antifungal Activity Data

CompoundTarget OrganismMIC (µg/mL)
This compoundCryptococcus neoformans2 - 16
Other Thiazolone DerivativesCandida albicans< 10
Other Thiazolone DerivativesAspergillus niger< 20

The mechanism by which this compound exerts its antifungal effects involves interference with fungal cell wall synthesis and disruption of cellular integrity. The presence of the dimethylamino group enhances lipophilicity, facilitating better penetration into fungal cells .

Case Studies

  • Study on Antifungal Efficacy :
    A comprehensive study evaluated the efficacy of various thiazolone derivatives against a panel of yeasts and dermatophytes. The results indicated that certain derivatives exhibited fungicidal rather than fungistatic properties, which is crucial for therapeutic applications in treating fungal infections .
  • Structure-Activity Relationship (SAR) :
    Another research effort focused on understanding the structure-activity relationship of thiazolones. It was found that modifications to the phenyl ring significantly influenced the antifungal potency, with fluorinated phenyl groups enhancing activity against resistant strains .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are widely used:
  • Microwave-assisted synthesis (e.g., 72% yield at 120°C for 30 minutes with 150 W power) .
  • Conventional reflux (e.g., using DMF/acetic acid mixtures under reflux for 2 hours) .
  • Key Considerations : Microwave synthesis reduces reaction time and improves purity, while reflux allows scalability. Use TLC or HPLC to monitor reaction progress.
MethodTimeYieldPurity Assessment
Microwave (150 W)30 min72%Recrystallization
Reflux (DMF/AcOH)2 hrs~65%Column Chromatography

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR/Raman : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves stereochemistry; dimethylamino protons appear as singlets (~δ 3.0 ppm), and fluorophenyl protons show splitting patterns .
  • UV-Vis : Confirms conjugation via λmax shifts in polar solvents .

Q. What are the challenges in determining its crystal structure?

  • Methodological Answer :
  • Crystallization Issues : The fluorophenyl group induces steric hindrance, complicating crystal growth. Use slow evaporation in DMSO/EtOH mixtures .
  • Software Tools : SHELXTL/SHELXL (for refinement) and PLATON (for validation) resolve disorder or twinning .
  • Example : Monoclinic system (P21/c) with cell parameters a = 8.58 Å, β = 121.5° .

Advanced Research Questions

Q. How does proton tautomerism affect structural and spectroscopic interpretations?

  • Methodological Answer :
  • Tautomeric Forms : The thiazol-4-one ring exhibits keto-enol tautomerism, altering bond lengths and spectroscopic signatures .
  • Resolution : Combine X-ray crystallography (to confirm dominant tautomer) with ¹H NMR in DMSO-d6 (to detect equilibrium shifts) .
  • Example : In similar compounds, enol forms show elongated C–O bonds (~1.32 Å vs. 1.24 Å for keto) .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Case Study : If NMR suggests a planar structure but X-ray shows non-coplanar fluorophenyl groups:

Validate crystallographic data using R-factor analysis (e.g., R < 0.05) .

Re-examine NMR solvent effects (e.g., DMSO may stabilize specific conformers) .

  • Computational Aid : DFT calculations (e.g., B3LYP/6-31G*) model electronic environments to reconcile discrepancies .

Q. What computational strategies predict its biological activity (e.g., kinase inhibition)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to DYRK1A kinase (grid box centered on ATP-binding site) .
  • Pharmacophore Modeling : Highlight key features: thiazol-4-one ring (hydrogen bond acceptor) and fluorophenyl group (hydrophobic pocket interaction) .
  • Validation : Compare with known inhibitors (e.g., 5-bromoindirubin) using IC50 assays .

Q. How does the 4-fluorophenyl group influence electronic properties and reactivity?

  • Methodological Answer :
  • Electron Withdrawal : Fluorine increases electrophilicity at the methylidene position, enhancing nucleophilic attack susceptibility .
  • Spectroscopic Impact : Fluorine substituents deshield adjacent protons (e.g., ¹H NMR δ ~7.1 ppm for ortho-F) .
  • Stability : Fluorine reduces oxidation potential, improving stability in acidic conditions .

Q. How to design experiments to study stereoisomerism in this compound?

  • Methodological Answer :
  • Synthesis Control : Use chiral auxiliaries or asymmetric catalysis to isolate E/Z isomers .
  • Analytical Tools : Polarimetry or chiral HPLC (e.g., CHIRALPAK® columns) for enantiomer separation .
  • Crystallography : Assign absolute configuration via Flack parameter (x > 0.3 confirms chirality) .

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